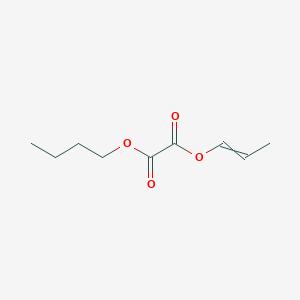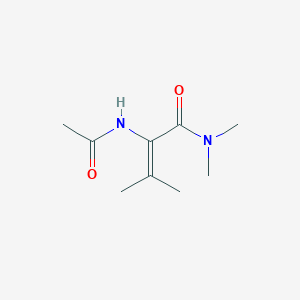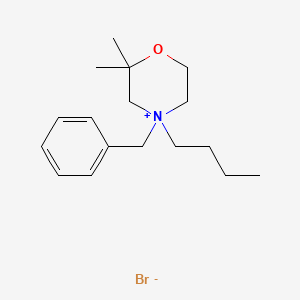
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group
准备方法
The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the nitration of benzene to form nitrobenzene.
- Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
- Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
-
Industrial Production Methods
- Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
- Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
化学反应分析
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate.
- Reducing agents like hydrogen gas and palladium on carbon.
- Nucleophiles for substitution reactions, such as sodium methoxide.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used.
科学研究应用
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for potential biological activity, including antimicrobial properties.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
-
Industry
- Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:
-
Molecular Targets
- The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
- The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
-
Pathways Involved
- The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.
相似化合物的比较
1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:
-
Similar Compounds
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
- 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
-
Uniqueness
- The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
- These properties may result in different reactivity and applications compared to its analogs.
属性
CAS 编号 |
93620-85-0 |
|---|---|
分子式 |
C10H4ClF8NO2 |
分子量 |
357.58 g/mol |
IUPAC 名称 |
1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H |
InChI 键 |
ZIAQNFIUXSJGLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)


![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)


![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
